molecular formula C25H18Cl6O4 B215282 Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate

Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate

Cat. No. B215282
M. Wt: 595.1 g/mol
InChI Key: AUOCJPYLIJDDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate, also known as chlorthal-dimethyl, is a herbicide that is widely used in agriculture to control weeds. It is a member of the chemical class of diphenyl ethers and is known for its selective action against broadleaf weeds.

Mechanism of Action

Chlorthal-dimethyl works by inhibiting the activity of protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. This leads to a disruption in the photosynthetic process, causing the plant to die. Chlorthal-dimethyl is selective in its action, meaning that it only affects broadleaf weeds and does not harm grasses or other desirable plants.
Biochemical and Physiological Effects:
Chlorthal-dimethyl has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular membranes. It also affects the metabolism of amino acids and carbohydrates, leading to a decrease in protein synthesis and energy production. In animals, Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonatemethyl has been shown to cause liver damage and alterations in lipid metabolism.

Advantages and Limitations for Lab Experiments

Chlorthal-dimethyl is a widely used herbicide that is readily available and relatively inexpensive. It is also selective in its action, making it useful for studying the effects of herbicides on plant growth and development. However, Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonatemethyl is toxic to humans and animals and must be handled with care. It is also important to note that the use of Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonatemethyl in lab experiments may not accurately reflect the effects of herbicides in the field, as other factors such as soil type and weather conditions can also influence plant growth and development.

Future Directions

There are several areas of research that could be pursued in the future regarding Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonatemethyl. One area of interest is the development of new herbicides with improved selectivity and reduced toxicity to humans and animals. Another area of research is the study of the effects of herbicides on soil microbial communities and their impact on soil health. Finally, there is a need for further research on the long-term effects of herbicides on plant growth and development, as well as their impact on ecosystem functioning.

Synthesis Methods

The synthesis of Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonatemethyl involves the reaction of 2,4,6-trichlorophenol with 3-methylphenylpropanol in the presence of malonic acid. The reaction is catalyzed by a base such as potassium hydroxide, and the resulting product is purified by recrystallization. The yield of Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonatemethyl is typically around 70-80%.

Scientific Research Applications

Chlorthal-dimethyl has been extensively studied for its herbicidal properties. It is known to be effective against a wide range of broadleaf weeds, including dandelions, clover, and thistles. Chlorthal-dimethyl is also used in research to study the effects of herbicides on plant growth and development. It has been shown to inhibit the activity of the enzyme protoporphyrinogen oxidase, which is essential for the production of chlorophyll in plants.

properties

Product Name

Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate

Molecular Formula

C25H18Cl6O4

Molecular Weight

595.1 g/mol

IUPAC Name

bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]propanedioate

InChI

InChI=1S/C25H18Cl6O4/c1-3-16(13-6-4-5-12(2)7-13)21(24(32)34-22-17(28)8-14(26)9-18(22)29)25(33)35-23-19(30)10-15(27)11-20(23)31/h4-11,16,21H,3H2,1-2H3

InChI Key

AUOCJPYLIJDDDS-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC(=C1)C)C(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl

Canonical SMILES

CCC(C1=CC=CC(=C1)C)C(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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